1,1,4-Trimethylcyclohexane
Overview
Description
1,1,4-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1st and 4th positions. This compound is known for its structural stability and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4-Trimethylcyclohexane can be synthesized through several methods. One common route involves the hydrogenation of 1,1,4-trimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 1,1,4-trimethylcyclohexene. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or platinum, to facilitate the reaction. The product is then purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced further to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of 1,1,4-trimethylcyclohexanol, 1,1,4-trimethylcyclohexanone, or 1,1,4-trimethylcyclohexanoic acid.
Reduction: Formation of simpler hydrocarbons such as methylcyclohexane.
Substitution: Formation of halogenated derivatives like 1,1,4-trimethylcyclohexyl chloride.
Scientific Research Applications
1,1,4-Trimethylcyclohexane is used in various scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is studied for its effects on biological systems and its potential use in drug delivery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,4-trimethylcyclohexane involves its interaction with various molecular targets. It can act as a hydrophobic molecule, interacting with lipid membranes and proteins. The pathways involved include its incorporation into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,1,3-Trimethylcyclohexane
Uniqueness
1,1,4-Trimethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other trimethylcyclohexane isomers, it has different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,1,4-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWORXHEVNIOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221167 | |
Record name | 1,1,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7094-27-1 | |
Record name | 1,1,4-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7094-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,4-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,4-trimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,4-Trimethylcyclohexane in the isomerization of C9H18 cyclanes?
A: Research by [] investigated the equilibrium composition of C9H18 cyclanes during isomerization. They identified this compound as one of the constituents, present at a concentration of 10% in the equilibrium mixture. This finding contributes to understanding the thermodynamic stability and potential interconversion pathways of different C9H18 isomers.
Q2: How was this compound identified and quantified in the C9H18 isomerization mixture?
A: The researchers utilized Raman spectroscopy to analyze the isomerization mixture []. They identified a specific spectral line at 705 cm-1 as characteristic of this compound. This allowed them to confirm its presence and, through quantitative analysis, determine its concentration within the equilibrium mixture.
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